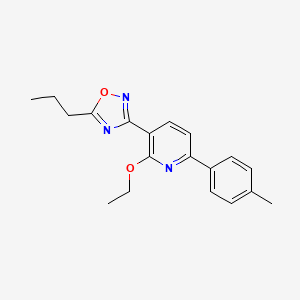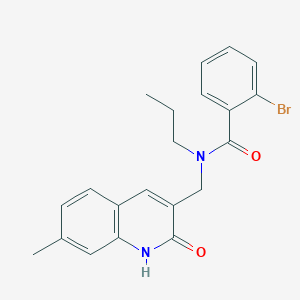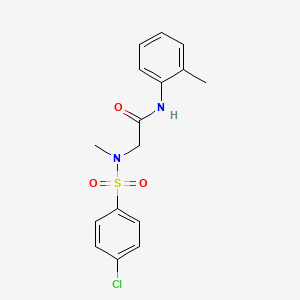
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide, also known as Meclofenoxate or Centrophenoxine, is a nootropic drug that is used to improve cognitive function, memory, and learning ability. It was first synthesized in the 1950s by D. Gross and J. Bormann and has been used in clinical settings since the 1960s. Meclofenoxate is a derivative of DMAE (dimethylaminoethanol), which is a natural substance found in the brain that is involved in the synthesis of acetylcholine, a neurotransmitter that is important for memory and learning.
Mécanisme D'action
The exact mechanism of action of 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee is not fully understood, but it is believed to work by increasing the synthesis and release of acetylcholine in the brain. Acetylcholine is an important neurotransmitter that is involved in memory and learning. 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee may also increase blood flow to the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. It has also been shown to increase blood flow to the brain, which can improve oxygen and nutrient delivery to brain cells. 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee has been shown to have antioxidant properties, which can protect against oxidative stress and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee is a relatively safe and non-toxic compound that can be used in laboratory experiments to study cognitive function and memory. It has been used in animal models and in human clinical trials with few reported side effects. However, it is important to note that 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee may not be effective in all individuals and may have limited effects in certain populations.
Orientations Futures
There are several future directions for research on 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee. One area of research is to further investigate the mechanism of action of 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee and how it affects cognitive function and memory. Another area of research is to investigate the potential neuroprotective effects of 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee and its use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and duration of treatment with 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee.
Méthodes De Synthèse
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee can be synthesized by reacting DMAE with p-chlorobenzenesulfonyl chloride and then with 4-phenoxyphenylacetic acid. The resulting compound is then purified and crystallized to obtain 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee. The synthesis of 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee is relatively simple and can be done in a laboratory setting.
Applications De Recherche Scientifique
2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee has been studied extensively for its effects on cognitive function and memory. It has been shown to improve memory and learning ability in animal models and in human clinical trials. 2-(N-methyl4-chlorobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamidee has also been studied for its potential neuroprotective effects and has been shown to protect against oxidative stress and neuronal damage in animal models.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-12-5-3-4-6-15(12)18-16(20)11-19(2)23(21,22)14-9-7-13(17)8-10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHCNZRTMRBKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

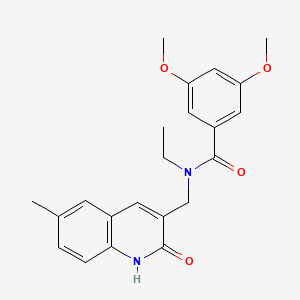
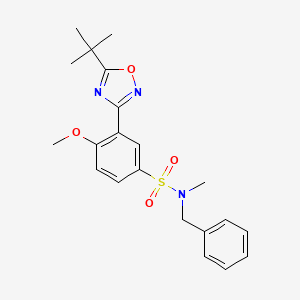
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)

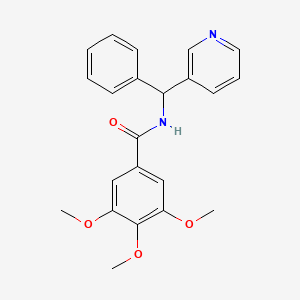

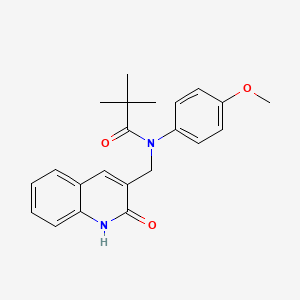

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7695755.png)

![N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
